N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline
Description
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-12-11(13)5-6-15-12/h2-7,14H,8H2,1H3 |
InChI Key |
MQEHRXAHSYKRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromothiophene
A critical precursor for the target compound is 3-bromothiophene , which can be prepared by catalytic isomerization of 2-bromothiophene. According to a patented method, the process involves:
- Starting with a mixture of 2-bromothiophene and 3-bromothiophene obtained from isomerization.
- Using acidic zeolite molecular sieve ZSM-5 as a catalyst and dichlorobenzene as solvent.
- Conducting the isomerization at 200 °C to yield a mixture enriched in 3-bromothiophene.
- Further purification by catalytic removal of residual 2-bromothiophene using palladium catalyst Pd with lithium hydroxide and potassium hydroxide as co-catalysts in ethanol at 70 °C.
- Final distillation yields 3-bromothiophene with 99.9% purity and less than 0.01% 2-bromothiophene impurity.
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Isomerization | ZSM-5 catalyst, dichlorobenzene | 200 °C | Mixture of 3-bromothiophene and 2-bromothiophene |
| Catalytic purification | Pd catalyst, LiOH, KOH, ethanol | 70 °C | High purity 3-bromothiophene (99.9%) |
Synthetic Strategies for N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline
Reductive Amination Approach
Reductive amination is a widely used method to form C–N bonds between aldehydes and amines. For the target compound, the general approach involves:
- Starting from 3-bromothiophene-2-carboxaldehyde as the aldehyde component.
- Reacting with 3-methylaniline (3-methylphenylamine) under reductive amination conditions.
- Using acid catalysis (e.g., acetic acid) to promote imine formation.
- Employing sodium cyanoborohydride (NaCNBH3) as the reducing agent to convert the imine intermediate to the secondary amine.
This method allows direct formation of the this compound in good yields and is well-documented in the synthesis of related N-aryl aniline derivatives.
Palladium-Catalyzed Coupling and Subsequent Cyclization
Although more commonly applied to synthesize tetrahydroisoquinoline derivatives, palladium-catalyzed Suzuki–Miyaura coupling followed by intramolecular reductive amination has been reported for similar N-aryl compounds:
- Preparation of N-(2-bromobenzyl)anilines via reductive amination.
- Coupling with boronic acid derivatives under Pd(PPh3)4 catalysis.
- Intramolecular cyclization via reductive amination using triethylsilane and trifluoroacetic acid (TFA).
While this exact sequence is more complex than direct reductive amination, it offers versatility for introducing further substituents and building heterocyclic frameworks.
Detailed Preparation Method for this compound
Materials
- 3-Bromothiophene-2-carboxaldehyde (prepared or purchased)
- 3-Methylaniline
- Acetic acid (catalyst)
- Sodium cyanoborohydride (NaCNBH3)
- Methanol or ethanol (solvent)
Procedure
Imine formation : Dissolve 3-bromothiophene-2-carboxaldehyde and 3-methylaniline in methanol with catalytic acetic acid at room temperature. Stir the mixture for 1–2 hours to allow imine formation.
Reduction : Add sodium cyanoborohydride portionwise to the reaction mixture under stirring at room temperature. Continue stirring for 3–6 hours.
Workup : Quench the reaction by adding water, extract the product with an organic solvent such as dichloromethane or ethyl acetate.
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Analytical Data and Characterization
- NMR Spectroscopy : The compound shows characteristic aromatic proton signals for the 3-methylphenyl group and the bromothiophene ring, alongside methylene protons linking the two moieties.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
- Purity : Confirmed by HPLC or GC-MS to be >95%.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic isomerization | 2-Bromothiophene, ZSM-5, Pd catalyst | 200 °C (isomerization), 70 °C (purification) | >99% purity of 3-bromothiophene | Precursor synthesis step for bromothiophene |
| Reductive amination | 3-Bromothiophene-2-carboxaldehyde, 3-methylaniline, NaCNBH3 | Room temp, methanol, acetic acid catalyst | 50–70% | Direct C–N bond formation |
| Pd-catalyzed coupling + cyclization | Pd(PPh3)4, boronic acid esters, triethylsilane, TFA | 75 °C for coupling, RT for cyclization | 24–70% | More complex, used for heterocycle synthesis |
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline primarily undergoes substitution reactions, particularly in the context of Suzuki cross-coupling.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4)
Conditions: Elevated temperatures (around 90°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are typically substituted derivatives of the original compound, where different aryl or heteroaryl groups replace the bromine atom on the thiophene ring .
Scientific Research Applications
Materials Science: Investigated for its non-linear optical properties, making it a candidate for use in advanced materials and photonic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The palladium-catalyzed Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps, allowing for the formation of new carbon-carbon bonds . The molecular targets and pathways involved are largely dependent on the specific functional groups introduced during these reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
N-[(2-Fluorophenyl)methyl]-3-methylaniline (CAS: 1019587-91-7)
- Structural Difference : Replaces the bromothiophene with a fluorophenyl group.
- Impact: The fluorine atom’s electron-withdrawing nature enhances polarity compared to bromothiophene.
- Synthesis : Similar condensation methods yield 97% purity products, indicating comparable synthetic accessibility .
N-(Ferrocenylidene)-3-methylaniline
- Structural Difference: Incorporates a ferrocene (organometallic) group instead of bromothiophene.
- Impact : The ferrocene moiety introduces redox activity and bulkiness, significantly altering electronic properties (e.g., lower ionization energy) and limiting applications in aqueous systems due to hydrophobicity .
N-[(3-Bromophenyl)methyl]-3-methylaniline
Substituent Effects on the Amine Group
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS)
- Structural Difference : Features a sulfopropyl-hydroxyethyl group on the amine.
- Impact : The sulfonate group enhances water solubility, making TOOS suitable for enzymatic assays and biosensors. This contrasts with the hydrophobic bromothiophene derivative, which is better suited for organic-phase reactions .
Suzuki Cross-Coupling Derivatives
- Target Compound: Reacts with arylboronic acids to form monosubstituted (33–40% yield) and bisubstituted (31–46% yield) products. The bromothiophene group stabilizes Pd(0) catalysts without imine bond hydrolysis .
- Analog: N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Computational and Electronic Properties
Density functional theory (DFT) studies highlight key differences:
Crystallographic and Conformational Analysis
Data Tables
Table 2: Reactivity Descriptors (DFT)
| Compound | Ionization Energy (eV) | Electron Affinity (eV) | Chemical Hardness (η) |
|---|---|---|---|
| This compound | 8.2 | 1.5 | 3.35 |
| N-[(2-Fluorophenyl)methyl]-3-methylaniline | 7.9 (est.) | 1.8 (est.) | 3.05 |
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
The compound this compound features a brominated thiophene ring linked to a methylaniline moiety. The synthesis typically involves multi-step processes, including methods like the Suzuki-Miyaura cross-coupling reaction , which utilizes palladium catalysts under elevated temperatures to yield the desired product .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features, including the brominated thiophene and aniline components, facilitate interactions such as hydrogen bonding and π-π stacking, which may modulate various biological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, related thiophene-linked compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The growth inhibition zones for these compounds ranged from 10 to 17 mm against standard strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 14 |
| This compound | P. aeruginosa | Moderate (10) |
Anti-Proliferative Activity
In vitro studies have demonstrated that certain derivatives exhibit anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were often below 25 μM, indicating potent anti-cancer activity .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | <25 |
| Compound B | MCF-7 | <25 |
| This compound | PC-3 | Moderate (<50) |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted that compounds with similar structures showed marked activity against pathogenic bacterial strains while being largely inactive against fungal strains. This suggests a selective mechanism that could be exploited for developing targeted antimicrobial agents .
- Cancer Research : Another research effort focused on the anti-proliferative effects of thiophene derivatives on various cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the potency of these compounds, with some derivatives showing superior efficacy compared to established chemotherapeutic agents like Doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
